molecular formula C15H22N2O B12543919 4-[4-(Piperidin-1-yl)phenyl]morpholine CAS No. 142827-42-7

4-[4-(Piperidin-1-yl)phenyl]morpholine

Cat. No.: B12543919
CAS No.: 142827-42-7
M. Wt: 246.35 g/mol
InChI Key: DBDJIVOQTZIVOS-UHFFFAOYSA-N
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Description

4-[4-(Piperidin-1-yl)phenyl]morpholine is an organic compound that features both a piperidine and a morpholine ring. These heterocyclic structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Piperidin-1-yl)phenyl]morpholine typically involves the coupling of a piperidine derivative with a morpholine derivative. One common method is the reductive amination of N-tert-butoxycarbonyl-4-piperidone with morpholine, followed by deprotection . Another method involves the reaction of 4-(2-chloroethyl)morpholine hydrochloride with piperidine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Piperidin-1-yl)phenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4-[4-(Piperidin-1-yl)phenyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Piperidin-1-yl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, it may interact with other molecular targets involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Morpholinophenyl)piperidine: Similar structure but with the positions of the piperidine and morpholine rings swapped.

    4-(4-Piperidinyl)phenylamine: Lacks the morpholine ring, making it less versatile in certain reactions.

    4-(4-Morpholinyl)phenylamine: Contains a morpholine ring but lacks the piperidine ring.

Uniqueness

4-[4-(Piperidin-1-yl)phenyl]morpholine is unique due to the presence of both piperidine and morpholine rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

142827-42-7

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

4-(4-piperidin-1-ylphenyl)morpholine

InChI

InChI=1S/C15H22N2O/c1-2-8-16(9-3-1)14-4-6-15(7-5-14)17-10-12-18-13-11-17/h4-7H,1-3,8-13H2

InChI Key

DBDJIVOQTZIVOS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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